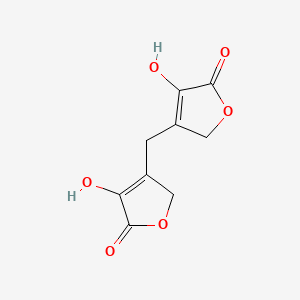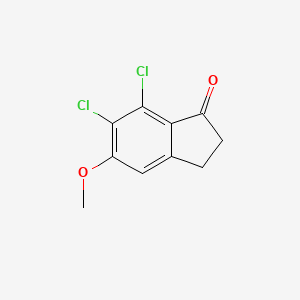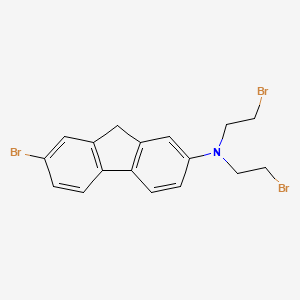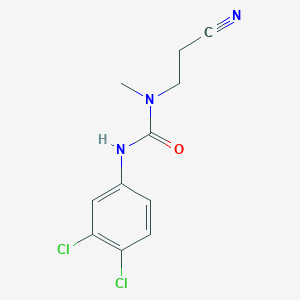
1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanoethyl group, a dichlorophenyl group, and a methylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea typically involves the reaction of 3,4-dichloroaniline with methyl isocyanate, followed by the introduction of a cyanoethyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives, often leading to the removal of the cyano group.
Substitution: Formation of substituted derivatives with new functional groups replacing the cyanoethyl group.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea involves its interaction with specific molecular targets and pathways. The cyanoethyl group can act as a nucleophile, participating in various biochemical reactions. The dichlorophenyl group contributes to the compound’s stability and reactivity, while the methylurea moiety can interact with enzymes and receptors, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Cyanoethyl)-3-phenyl-1-methylurea: Lacks the dichloro substitution, resulting in different reactivity and properties.
1-(2-Cyanoethyl)-3-(4-chlorophenyl)-1-methylurea: Contains a single chlorine atom, affecting its chemical behavior.
1-(2-Cyanoethyl)-3-(3,4-dimethylphenyl)-1-methylurea: Substituted with methyl groups instead of chlorine, leading to variations in its applications.
Uniqueness
1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea is unique due to the presence of both cyanoethyl and dichlorophenyl groups, which impart distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in scientific research.
Propriétés
Numéro CAS |
91193-78-1 |
|---|---|
Formule moléculaire |
C11H11Cl2N3O |
Poids moléculaire |
272.13 g/mol |
Nom IUPAC |
1-(2-cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea |
InChI |
InChI=1S/C11H11Cl2N3O/c1-16(6-2-5-14)11(17)15-8-3-4-9(12)10(13)7-8/h3-4,7H,2,6H2,1H3,(H,15,17) |
Clé InChI |
KOPYQWNYQYADIG-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC#N)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)

![3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007552.png)
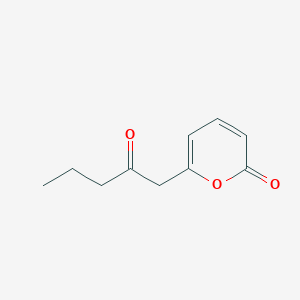
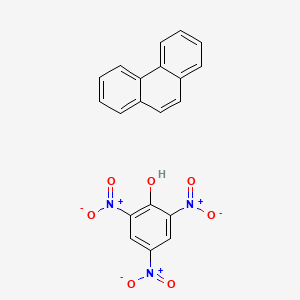
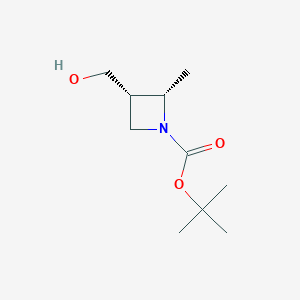
![N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide](/img/structure/B14007574.png)
![5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide](/img/structure/B14007582.png)
![5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007588.png)
